molecular formula C47H55N5O16 B8121975 PC DBCO-PEG4-NHS Ester CAS No. 2055025-02-8

PC DBCO-PEG4-NHS Ester

Cat. No.: B8121975
CAS No.: 2055025-02-8
M. Wt: 946.0 g/mol
InChI Key: OWJGBQJIEISILN-UHFFFAOYSA-N
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Description

PC DBCO-PEG4-NHS Ester is a compound widely used in the field of click chemistry. It is a polyethylene glycol (PEG) based reagent that contains a dibenzocyclooctyne (DBCO) group and an N-hydroxysuccinimidyl (NHS) ester group. The DBCO group is known for its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, while the NHS ester group reacts specifically with primary amines to form stable amide bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PC DBCO-PEG4-NHS Ester typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

PC DBCO-PEG4-NHS Ester undergoes several types of chemical reactions:

Common Reagents and Conditions

    SPAAC Reactions: Typically performed in aqueous buffers at neutral to slightly basic pH (7-9).

    Amide Bond Formation: Conducted in non-amine-containing buffers such as phosphate-buffered saline (PBS) at pH 7-9.

Major Products Formed

Comparison with Similar Compounds

PC DBCO-PEG4-NHS Ester is unique due to its combination of DBCO and NHS ester groups, which allows for both SPAAC and amide bond formation. Similar compounds include:

This compound stands out due to its versatility and efficiency in bioconjugation and click chemistry applications .

Properties

IUPAC Name

1-[4-[4-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H55N5O16/c1-33(67-47(58)68-51-45(56)15-16-46(51)57)37-30-40(61-2)41(31-39(37)52(59)60)66-21-7-12-42(53)49-20-23-63-25-27-65-29-28-64-26-24-62-22-18-43(54)48-19-17-44(55)50-32-36-10-4-3-8-34(36)13-14-35-9-5-6-11-38(35)50/h3-6,8-11,30-31,33H,7,12,15-29,32H2,1-2H3,(H,48,54)(H,49,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJGBQJIEISILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)OC)OC(=O)ON5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H55N5O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501098500
Record name Carbonic acid, 1-[4-[[24-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-4,20,24-trioxo-8,11,14,17-tetraoxa-5,21-diazatetracos-1-yl]oxy]-5-methoxy-2-nitrophenyl]ethyl 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501098500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

946.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055025-02-8
Record name Carbonic acid, 1-[4-[[24-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-4,20,24-trioxo-8,11,14,17-tetraoxa-5,21-diazatetracos-1-yl]oxy]-5-methoxy-2-nitrophenyl]ethyl 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055025-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, 1-[4-[[24-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-4,20,24-trioxo-8,11,14,17-tetraoxa-5,21-diazatetracos-1-yl]oxy]-5-methoxy-2-nitrophenyl]ethyl 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501098500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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